1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone

Description

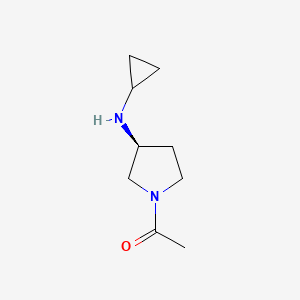

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone is a chiral pyrrolidine derivative featuring a cyclopropylamine substituent at the 3-position of the pyrrolidine ring and an ethanone group at the 1-position.

Properties

IUPAC Name |

1-[(3S)-3-(cyclopropylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7(12)11-5-4-9(6-11)10-8-2-3-8/h8-10H,2-6H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEJQFDBGYDGNX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with the pyrrolidine ring.

Attachment of the Ethanone Moiety: The ethanone group is attached through an acylation reaction, often using an acyl chloride or anhydride as the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the cyclopropylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactions : The compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation : Can yield oxo derivatives using potassium permanganate or chromium trioxide.

- Reduction : Can convert the ethanone moiety to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitutions can introduce different substituents on the pyrrolidine ring or cyclopropylamino group.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structural features may allow it to modulate biological pathways, making it a candidate for pharmacological studies.

Medicine

Research is ongoing to explore the therapeutic potential of this compound. Its unique properties may lead to the development of new drugs targeting specific diseases or conditions.

Case Studies

- Pharmacodynamics : Studies have indicated that compounds with similar structures exhibit significant biological activity, suggesting that this compound may also possess therapeutic effects.

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties. Its ability to serve as a versatile intermediate makes it valuable in producing various chemical products.

Mechanism of Action

The mechanism of action of 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: The chiral pyrrolidine scaffold in this compound is common in dopamine receptor ligands, though its discontinuation limits current research . In contrast, pyrazolo-pyridine derivatives (e.g., ) are actively explored for oncology due to kinase inhibition.

Biological Activity

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone, a compound with the CAS number 170876-14-9, is of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and pyrrolidine moieties. The chemical formula is , and it features a chiral center, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 168.24 g/mol |

| CAS Number | 170876-14-9 |

| Chemical Formula | C9H16N2O |

| Solubility | Soluble in DMSO |

Pharmacological Profile

Research indicates that this compound exhibits notable activity as an antagonist at specific G-protein-coupled receptors (GPCRs). In particular, it has been evaluated for its effects on calcitonin receptors, which are implicated in various physiological processes including pain modulation and cancer progression.

Key Findings:

- Receptor Affinity: The compound shows a high affinity for certain GPCRs, with reported pIC50 values around 8.2, indicating potent receptor interaction .

- Antitumor Activity: In vivo studies demonstrated that administration of this compound significantly reduced tumor growth in breast cancer models (MDA-MB-231), with a decrease of approximately 47% after four weeks of treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Variations in the substituents on the pyrrolidine ring and the cyclopropyl group have been shown to affect receptor binding affinity and selectivity.

| Compound Variation | pIC50 Value | Observations |

|---|---|---|

| Parent Compound | 8.2 | High affinity for CTRs |

| Aniline Substituent | ~7 | Decreased activity |

| Guanidine Moiety | Not improved | No enhancement in potency |

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits the viability of cancer cell lines at concentrations as low as 10 μM. The results indicated a significant reduction in cell proliferation compared to control groups .

Animal Models

Animal studies have provided insights into the safety and efficacy of this compound:

Q & A

Q. What are the recommended safety protocols for handling 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if ventilation is insufficient .

- Engineering Controls: Conduct experiments in a fume hood to minimize inhalation risks .

- Waste Disposal: Segregate chemical waste and collaborate with certified waste management services for proper disposal .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .

Q. What synthetic routes are commonly employed for preparing this compound?

Answer:

- Key Steps:

- Amination of Pyrrolidine: Introduce cyclopropylamine to a pyrrolidin-3-one precursor via reductive amination using sodium triacetoxyborohydride (STAB) as a reducing agent.

- Acetylation: React the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to form the ethanone moiety.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the compound characterized for structural confirmation and purity?

Answer:

- Spectroscopy:

- NMR: H and C NMR to confirm stereochemistry and functional groups (e.g., cyclopropyl CH at δ 0.5–1.0 ppm, acetyl C=O at ~205 ppm).

- MS: High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) to resolve absolute configuration, as demonstrated in analogous pyrrolidinyl ethanones .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) to assess enantiomeric purity (>98%) .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict the compound’s interaction with biological targets?

Answer:

- Workflow:

- Target Preparation: Retrieve protein structures (e.g., GPCRs, kinases) from the PDB. Remove water molecules and add polar hydrogens.

- Ligand Preparation: Optimize the compound’s 3D structure using molecular mechanics (MMFF94 force field).

- Grid Setup: Define binding sites using known co-crystallized ligands.

- Docking: Run AutoDock Vina with exhaustiveness = 20 to sample conformational space.

- Analysis: Rank poses by binding energy (ΔG) and validate with molecular dynamics (MD) simulations .

- Case Study: Analogous pyrrolidinyl ethanones showed strong binding to monoamine oxidases (MAOs) with ΔG ≤ −8.5 kcal/mol .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Answer:

- Root-Cause Analysis:

- Experimental Variability: Compare assay conditions (e.g., cell lines, IC protocols). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays.

- Structural Ambiguity: Verify stereochemical purity via chiral HPLC, as impurities in enantiomers can skew activity results .

- Data Normalization: Use standardized positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .

- Resolution: Perform orthogonal assays (e.g., SPR, thermal shift) to cross-validate findings .

Q. What strategies optimize enantiomeric purity during synthesis?

Answer:

- Chiral Catalysis: Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.